molecular formula C19H20FN3O3S B2629403 (2-fluorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034508-36-4

(2-fluorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Número de catálogo: B2629403
Número CAS: 2034508-36-4
Peso molecular: 389.45
Clave InChI: OUONQTVNKNGDBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This compound features a piperidine core substituted at the 4-position with a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl group and a 2-fluorophenyl methanone at the 1-position. Key structural attributes include:

  • Benzo[c][1,2,5]thiadiazole: A bicyclic system with sulfur and nitrogen atoms, stabilized by two sulfone groups (2,2-dioxidobenzo).
  • Fluorophenyl group: The 2-fluorine substitution may influence electronic properties and binding interactions.

This compound’s design suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to sulfone-containing heterocycles and fluorinated aromatic systems .

Propiedades

IUPAC Name

(2-fluorophenyl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-21-17-8-4-5-9-18(17)23(27(21,25)26)14-10-12-22(13-11-14)19(24)15-6-2-3-7-16(15)20/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUONQTVNKNGDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (2-fluorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a 2-fluorophenyl moiety and a benzo[c][1,2,5]thiadiazole component, which are known to influence biological activity, particularly in anticancer and antimicrobial contexts. This article explores the biological activity of this compound by reviewing relevant research findings and data.

Structural Characteristics

The compound features several key structural components:

  • 2-Fluorophenyl Group : The presence of fluorine can enhance lipophilicity and metabolic stability.
  • Piperidine Ring : Known for its role in various bioactive compounds, it may contribute to central nervous system (CNS) activity.
  • Benzo[c][1,2,5]thiadiazole Moiety : This structure is often associated with antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities:

Biological Activity Description
AnticancerPotential to inhibit cancer cell growth through various mechanisms.
AntimicrobialEffective against a range of bacterial and fungal pathogens.
CNS ActivityMay act as either a depressant or stimulant based on dosage.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Anticancer Activity :
    • A study demonstrated that benzo[c][1,2,5]thiadiazole derivatives possess significant anticancer properties. The compound's ability to induce apoptosis in cancer cells was noted, suggesting a mechanism involving caspase activation and mitochondrial disruption .
  • Antimicrobial Properties :
    • Research has shown that compounds with thiadiazole structures exhibit broad-spectrum antimicrobial activity. The interaction between the piperidine moiety and bacterial cell membranes enhances their efficacy against resistant strains .
  • CNS Effects :
    • Piperidine derivatives have been studied for their effects on neurotransmitter systems. Some derivatives have shown promise as potential treatments for neuropsychiatric disorders due to their modulation of serotonin and dopamine pathways .

The mechanisms through which the compound exerts its biological effects may include:

  • Molecular Docking Studies : Computational methods suggest that the compound can effectively bind to specific protein targets involved in cancer progression and microbial resistance.
  • Enzyme Inhibition : The piperidine ring may inhibit enzymes critical for cancer cell proliferation or bacterial survival.

Comparación Con Compuestos Similares

2-Benzoyl-4-Phenyl-1,2,5-Thiadiazol-3(2H)-One 1,1-Dioxide

  • Structure : Contains a 1,2,5-thiadiazole core with sulfone groups and a benzoyl substituent.
  • Key Differences :
    • Lacks the piperidine ring, reducing conformational flexibility.
    • Replaces the 2-fluorophenyl group with a simple phenyl ring.
  • Synthesis : Prepared via cyclization reactions involving sulfonamide intermediates, highlighting the stability of sulfone-containing heterocycles under harsh conditions .
Property Target Compound 2-Benzoyl-4-Phenyl-1,2,5-Thiadiazol-3(2H)-One 1,1-Dioxide
Core Heterocycle Benzo[c][1,2,5]thiadiazole 1,2,5-Thiadiazole
Sulfone Groups 2 (2,2-dioxide) 1 (1,1-dioxide)
Aromatic Substituent 2-Fluorophenyl Phenyl
Nitrogen-Containing Ring Piperidine None

Thiophen-2-yl (4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Methanone

  • Structure : Features a piperazine ring (instead of piperidine) and a trifluoromethylphenyl group.
  • Key Differences: Piperazine vs. Trifluoromethyl Group: Enhances lipophilicity compared to the target compound’s 2-fluorophenyl.
  • Synthesis : Synthesized via coupling reactions using carbodiimide-based reagents (e.g., TBTU), emphasizing the versatility of arylpiperazine scaffolds in drug discovery .
Property Target Compound Thiophen-2-yl (4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Methanone
Nitrogen-Containing Ring Piperidine Piperazine
Fluorinated Substituent 2-Fluorophenyl 4-(Trifluoromethyl)Phenyl
Sulfone Groups 2 0
Synthetic Method Not detailed TBTU-mediated coupling

(2Z)-2-[(4-Fluorophenyl)Imino]-4-Methyl-1,3-Thiazol-3(2H)-ylMethanone

  • Structure: A thiazole ring with a 4-fluorophenyl imino group and a 4-methylphenyl ketone.
  • Key Differences :
    • Thiazole vs. Thiadiazole : Thiazole lacks the second nitrogen atom, altering electronic properties.
    • Substituent Position : 4-Fluorophenyl (vs. 2-fluorophenyl) may affect steric interactions.
Property Target Compound (2Z)-2-[(4-Fluorophenyl)Imino]-4-Methyl-1,3-Thiazol-3(2H)-ylMethanone
Core Heterocycle Benzo[c][1,2,5]thiadiazole Thiazole
Fluorine Position 2-Fluorophenyl 4-Fluorophenyl
Sulfone Groups 2 0

Research Findings and Implications

  • Sulfone-Containing Heterocycles : Compounds like the target and ’s thiadiazole exhibit enhanced metabolic stability due to sulfone groups, which resist oxidative degradation .
  • Piperidine vs. Piperazine: Piperidine’s reduced basicity compared to piperazine may lower off-target interactions with non-specific receptors .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions starting with precursors like substituted benzo[c][1,2,5]thiadiazole and piperidine derivatives. Key steps include:

  • Coupling reactions : Use palladium catalysts or acid-mediated condensation (e.g., p-toluenesulfonic acid (p-TsOH)) to attach the 2-fluorophenyl group to the piperidine scaffold .
  • Solvent optimization : Ethanol or aqueous mixtures under reflux (2–6 hours) improve yield and purity .
  • Catalyst screening : Acidic catalysts like p-TsOH enhance cyclization efficiency in heterocyclic ring formation .

Q. Table 1. Example Synthesis Parameters for Analogous Compounds

Reaction StepCatalyst/SolventTime (h)Yield (%)Reference
Piperidine couplingp-TsOH/H2O287
Thiadiazole formationEtOH reflux6~75

Q. How should researchers validate the compound’s structural integrity using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperidine CH2 groups at δ 2.5–3.5 ppm) . Compare with computed spectra for validation.
  • FT-IR : Confirm sulfonyl (SO2) stretches at 1150–1350 cm⁻¹ and carbonyl (C=O) at ~1650 cm⁻¹ .
  • Elemental analysis : Ensure ≤0.5% deviation between calculated and observed C/H/N content .

Q. What computational approaches predict this compound’s physicochemical properties?

Methodological Answer:

  • DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .
  • LogP estimation : Use software like MarvinSketch to assess lipophilicity, critical for bioavailability studies .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., pH, temperature, cell lines). For example, discrepancies in receptor binding may arise from variations in ATP concentration in kinase assays .
  • Theoretical alignment : Link results to structural-activity theories (e.g., steric effects of the 3-methyl group on target affinity) .
  • Meta-analysis : Use tools like RevMan to statistically integrate data from independent studies, identifying outliers or confounding variables .

Q. What experimental designs assess the compound’s environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolysis/photolysis studies : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via HPLC-MS .
  • Ecotoxicology assays : Use Daphnia magna or algal models to evaluate acute toxicity (EC50) and bioaccumulation potential .

Q. Table 2. Stability Testing Parameters

ConditionTemperature (°C)Duration (days)Analytical MethodReference
Aqueous hydrolysis25, 507, 14HPLC-MS
UV exposure251–3LC-TOF

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced efficacy?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogen (Cl, Br) or methoxy groups at the benzothiadiazole 4-position to modulate electron-withdrawing effects .
  • Bioisosteric replacement : Replace the 2-fluorophenyl group with thiophene or pyridine rings to assess target selectivity .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity, validated by leave-one-out cross-validation (q² > 0.5) .

Q. What methodologies validate target engagement in cellular assays?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts (ΔTm) after compound treatment to confirm target binding .
  • SPR/BLI : Measure binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry with purified target proteins .

Q. How can molecular docking predict binding modes with biological targets?

Methodological Answer:

  • Protein preparation : Retrieve target structures (e.g., kinases) from PDB (e.g., 4AKE), remove water, add hydrogens, and define binding pockets using AutoDock Tools .
  • Docking parameters : Use Lamarckian GA in AutoDock Vina with exhaustiveness = 20. Validate poses via RMSD clustering (<2.0 Å) .
  • MM-PBSA analysis : Calculate binding free energies from MD trajectories (e.g., 50 ns simulations in GROMACS) .

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